AT-1002

Description

BenchChem offers high-quality AT-1002 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AT-1002 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

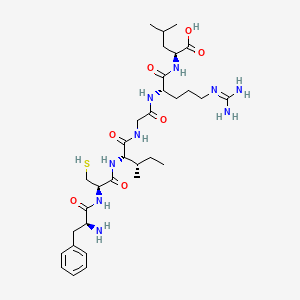

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N9O7S/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36)/t19-,21-,22-,23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADIUXCZKYKVRR-PSEZLDIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469211 | |

| Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835872-35-0 | |

| Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AT-1002 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002 is a synthetic hexapeptide that acts as a potent and reversible modulator of intestinal tight junctions. Derived from the Vibrio cholerae zonula occludens toxin (ZOT), AT-1002 functions as a zonulin agonist, initiating a signaling cascade that transiently increases paracellular permeability. This comprehensive guide details the molecular mechanism of action of AT-1002, presenting key experimental data and methodologies. The information provided is intended to support further research and development of AT-1002 as a potential absorption enhancer for therapeutic agents.

Introduction

The intestinal epithelium forms a critical barrier, regulating the passage of nutrients while restricting the entry of harmful substances. This barrier function is primarily maintained by tight junctions, complex protein structures that seal the space between adjacent epithelial cells. The modulation of tight junction permeability presents a promising strategy for enhancing the oral bioavailability of poorly absorbed drugs.

AT-1002, a six-amino-acid peptide (H-FCIGRL-OH), is an emerging compound in this field. It is the active domain of the Vibrio cholerae enterotoxin Zot, which has been shown to reversibly open tight junctions.[1] AT-1002 mimics the action of endogenous zonulin, a physiological modulator of tight junction permeability.[2][3] By activating the zonulin pathway, AT-1002 initiates a series of intracellular events that lead to the disassembly of tight junction complexes and a subsequent increase in paracellular transport.[1][4]

Core Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of AT-1002 involves a sophisticated signaling pathway that ultimately leads to the structural and functional alteration of tight junctions.

Receptor Interaction and Initial Signaling Events

AT-1002 is believed to initiate its effects by interacting with a receptor complex on the apical surface of intestinal epithelial cells. While the precise receptor is still under investigation, evidence points to the involvement of Proteinase-Activated Receptor 2 (PAR2). The structural similarity between AT-1002 and the PAR2-activating peptide motif (SLIGRL) supports this hypothesis.

Upon binding, AT-1002 triggers the activation of intracellular signaling cascades. Key initial events include the activation of Src, a non-receptor tyrosine kinase, and the Mitogen-Activated Protein (MAP) kinase pathway.

Downstream Signaling and Tight Junction Protein Modification

The activation of Src and MAP kinase pathways leads to the phosphorylation of key tight junction and cytoskeletal proteins. A primary target is Zonula Occludens-1 (ZO-1), a crucial scaffolding protein that links transmembrane tight junction proteins (e.g., occludin and claudins) to the actin cytoskeleton.

AT-1002 induces the tyrosine phosphorylation of ZO-1. This phosphorylation event is thought to weaken the interaction of ZO-1 with its binding partners, leading to its redistribution away from the cell junctions.

Cytoskeletal Reorganization and Increased Permeability

Concurrent with ZO-1 redistribution, AT-1002 also induces the rearrangement of the actin cytoskeleton. This reorganization, coupled with the destabilization of the ZO-1 scaffolding, leads to the disassembly of the tight junction complex.

Functionally, these molecular changes manifest as a reversible decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the epithelial barrier, and an increase in the permeability of the paracellular pathway to small molecules.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for AT-1002's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on AT-1002.

Table 1: In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers

| Parameter | Treatment | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | AT-1002 | Reversible reduction | |

| Lucifer Yellow Permeability | AT-1002 | Increased permeability | |

| ZO-1 Tyrosine Phosphorylation | AT-1002 | Increased phosphorylation | |

| Src Activation | AT-1002 (1h) | Increased phosphorylation | |

| JNK (MAP Kinase) Activation | AT-1002 (3h) | Increased phosphorylation |

Table 2: In Vivo Effects of AT-1002

| Co-administered Drug | AT-1002 Dose | Result | Animal Model | Reference |

| Salmon Calcitonin | 1 mg | 5.2-fold increase in AUC | Rats |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of AT-1002's mechanism of action, primarily based on the work by Gopalakrishnan et al., 2009.

Cell Culture

-

Cell Line: Caco-2 BBE cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding for Experiments: For permeability and microscopy studies, cells are seeded on permeable filter supports (e.g., Transwell inserts) and allowed to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

Transepithelial Electrical Resistance (TEER) Measurement

-

Objective: To assess the integrity of the Caco-2 cell monolayer.

-

Apparatus: An epithelial voltohmmeter (e.g., Millicell-ERS).

-

Procedure:

-

Equilibrate the cell monolayers in fresh culture medium for 30 minutes at 37°C.

-

Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert.

-

Record the resistance reading.

-

To calculate the TEER in Ω·cm², subtract the resistance of a blank filter from the reading and multiply by the surface area of the filter.

-

For time-course experiments, measure TEER at baseline and at various time points after the addition of AT-1002 to the apical chamber.

-

Paracellular Permeability Assay

-

Objective: To quantify the passage of molecules through the paracellular pathway.

-

Marker Molecule: Lucifer yellow (a fluorescent molecule that does not readily cross cell membranes).

-

Procedure:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add HBSS containing Lucifer yellow to the apical chamber.

-

Add fresh HBSS to the basolateral chamber.

-

Incubate the plates at 37°C.

-

At specified time points, collect samples from the basolateral chamber.

-

Measure the fluorescence of the basolateral samples using a fluorometer.

-

Calculate the permeability coefficient based on the rate of appearance of Lucifer yellow in the basolateral chamber.

-

Immunofluorescence Microscopy for ZO-1 and Actin

-

Objective: To visualize the distribution of tight junction and cytoskeletal proteins.

-

Procedure:

-

Grow Caco-2 cells on permeable supports to confluence.

-

Treat the cells with AT-1002 for the desired time.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS).

-

Incubate with a primary antibody against ZO-1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

For actin staining, incubate with fluorescently labeled phalloidin.

-

Mount the filters on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the staining using a confocal microscope.

-

Western Blotting for Protein Phosphorylation

-

Objective: To detect the phosphorylation of signaling proteins.

-

Procedure:

-

Treat Caco-2 cells with AT-1002 for the desired time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution.

-

Incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src, anti-phospho-JNK) and the total form of the protein.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Drug Absorption Study

-

Objective: To evaluate the effect of AT-1002 on the absorption of a co-administered drug.

-

Animal Model: Sprague-Dawley rats.

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the drug (e.g., salmon calcitonin) orally with or without AT-1002.

-

Collect blood samples at various time points after administration.

-

Process the blood samples to obtain plasma.

-

Measure the concentration of the drug in the plasma using a suitable analytical method (e.g., ELISA).

-

Calculate pharmacokinetic parameters, such as the area under the curve (AUC), to assess drug absorption.

-

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.

References

- 1. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 3. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AT-1002 as a Tight Junction Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002, also known as Larazotide Acetate, is a synthetic octapeptide that acts as a potent and reversible regulator of tight junctions (TJs). It functions as a zonulin antagonist, preventing the disassembly of TJs and thereby modulating paracellular permeability. This technical guide provides an in-depth overview of the mechanism of action of AT-1002, supported by quantitative data from key in vitro experiments. Detailed experimental protocols for assessing its effects on epithelial barrier function are also presented, along with visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and gastrointestinal research.

Introduction

Tight junctions are complex protein structures that form a continuous seal around epithelial cells, regulating the passage of ions, solutes, and water through the paracellular space. Dysfunction of the TJ barrier has been implicated in the pathogenesis of numerous diseases, including celiac disease, inflammatory bowel disease, and certain autoimmune disorders. AT-1002 is an investigational drug that targets the zonulin pathway, a key regulator of intestinal permeability. By competitively blocking the zonulin receptor, AT-1002 prevents the signaling cascade that leads to TJ disassembly, thereby maintaining the integrity of the epithelial barrier.

Mechanism of Action

AT-1002 is a synthetic peptide that mimics a region of the zonula occludens toxin (Zot) produced by Vibrio cholerae. However, unlike Zot which induces TJ opening, AT-1002 acts as an antagonist at the zonulin receptor. The proposed mechanism of action involves the following key steps:

-

Zonulin Antagonism : In response to certain stimuli, such as gliadin in celiac disease, intestinal epithelial cells release zonulin. Zonulin then binds to its receptors, primarily Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR), on the apical surface of enterocytes. AT-1002 competitively inhibits the binding of zonulin to these receptors.[1][2]

-

Inhibition of Downstream Signaling : By blocking the zonulin receptor, AT-1002 prevents the transactivation of EGFR by PAR2. This, in turn, inhibits the activation of downstream signaling molecules, including Src kinase and Mitogen-Activated Protein (MAP) kinase pathways.[3]

-

Preservation of Tight Junction Integrity : The inhibition of these signaling cascades prevents the phosphorylation of key TJ proteins, such as Zonula Occludens-1 (ZO-1), and the subsequent rearrangement of the actin cytoskeleton.[3] This preserves the localization of ZO-1 and other TJ proteins at the cell-cell junctions, maintaining the barrier function of the epithelium.

Signaling Pathway Diagram

Caption: AT-1002 blocks the zonulin signaling pathway, preventing tight junction disassembly.

Quantitative Data

The efficacy of AT-1002 in regulating tight junction permeability has been demonstrated in various in vitro models, most notably using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized epithelial cell monolayer with well-defined tight junctions.

Effect on Transepithelial Electrical Resistance (TEER)

TEER is a measure of the electrical resistance across an epithelial monolayer and is a sensitive indicator of tight junction integrity. A decrease in TEER signifies an increase in paracellular permeability.

| Treatment | Concentration | Time (hours) | TEER (% of Control) |

| AT-1002 | 10 µM | 1 | ~80% |

| 10 µM | 2 | ~60% | |

| 10 µM | 4 | ~50% | |

| 100 µM | 1 | ~60% | |

| 100 µM | 2 | ~40% | |

| 100 µM | 4 | ~30% |

Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Effect on Paracellular Permeability (Lucifer Yellow Flux)

The passage of the fluorescent marker Lucifer Yellow (LY), a small, hydrophilic molecule that primarily crosses epithelial layers via the paracellular pathway, is a direct measure of tight junction permeability.

| Treatment | Concentration | Time (hours) | Lucifer Yellow Permeability (Fold Increase over Control) |

| AT-1002 | 10 µM | 2 | ~2.5 |

| 100 µM | 2 | ~4.0 |

Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

-

Cell Seeding : Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size, polyester membrane) at a density of approximately 6 x 10^4 cells/cm².

-

Culture Medium : Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation : The culture medium is changed every 2-3 days. The cells are allowed to differentiate for 21-25 days post-seeding to form a confluent and polarized monolayer with stable TEER values.

Transepithelial Electrical Resistance (TEER) Measurement

-

Equipment : An epithelial voltohmmeter (e.g., Millicell® ERS-2) with "chopstick" electrodes is used.

-

Procedure :

-

Equilibrate the culture plates to room temperature for 15-20 minutes.

-

Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

-

Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert.

-

Record the resistance reading (in Ω).

-

Measure the resistance of a blank insert containing only culture medium and subtract this value from the cell monolayer readings.

-

Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the insert.

-

-

Experimental Workflow :

Caption: Workflow for measuring the effect of AT-1002 on TEER.

Paracellular Permeability Assay (Lucifer Yellow Flux)

-

Procedure :

-

After baseline TEER measurement, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add HBSS to the basolateral compartment.

-

Add a solution of Lucifer Yellow (e.g., 100 µM) with or without AT-1002 to the apical compartment.

-

Incubate the plates at 37°C on an orbital shaker.

-

At specified time points, collect samples from the basolateral compartment.

-

Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of Lucifer Yellow in the basolateral compartment, A is the surface area of the insert, and C0 is the initial concentration in the apical compartment.

-

Immunofluorescence Staining for ZO-1

-

Fixation : Wash Caco-2 monolayers with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody : Incubate with a primary antibody against ZO-1 overnight at 4°C.

-

Secondary Antibody : Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging : Wash, mount the membrane onto a glass slide, and visualize using a fluorescence microscope.

Actin Filament Staining (Phalloidin)

-

Fixation and Permeabilization : Follow steps 1 and 2 of the immunofluorescence protocol.

-

Staining : Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

-

Mounting and Imaging : Wash with PBS, mount, and visualize using a fluorescence microscope.

Conclusion

AT-1002 is a promising therapeutic agent that acts as a tight junction regulator through the targeted inhibition of the zonulin pathway. The in vitro data robustly demonstrate its ability to reversibly modulate paracellular permeability in a dose-dependent manner. The experimental protocols outlined in this guide provide a framework for the continued investigation of AT-1002 and other tight junction modulators. Further research into the clinical applications of AT-1002 is warranted to explore its full therapeutic potential in diseases characterized by increased intestinal permeability.

References

- 1. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Larazotide acetate and zonulin pathway interaction

An In-depth Technical Guide to the Interaction of Larazotide Acetate and the Zonulin Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Increased intestinal permeability, often termed "leaky gut," is a critical factor in the pathogenesis of various autoimmune and inflammatory diseases. The zonulin pathway has been identified as a key physiological regulator of intestinal tight junction integrity. Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, triggers a signaling cascade that reversibly opens these junctions. Larazotide acetate (LA), a synthetic octapeptide, has been developed as a competitive antagonist of zonulin. This guide provides a detailed examination of the zonulin pathway, the mechanism of action of larazotide acetate, a summary of relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for evaluating this interaction.

The Zonulin Pathway and Intestinal Permeability

The intestinal epithelium forms a selective barrier, allowing the absorption of nutrients while preventing the passage of harmful antigens, microorganisms, and toxins. This barrier is maintained by intercellular multiprotein complexes called tight junctions (TJs).[1]

1.1. Zonulin: The Modulator of Tight Junctions

Zonulin, identified as prehaptoglobin-2, is the only known physiological modulator that reversibly regulates intestinal permeability.[2][3] Its release from intestinal epithelial and liver cells is triggered by specific stimuli, most notably:

-

Gliadin: A component of gluten, which is a primary trigger in celiac disease.[4][5]

-

Enteric Bacteria: The presence of certain bacteria in the small intestine can induce zonulin secretion as part of an innate immune response to "flush out" microorganisms.

Elevated zonulin levels are associated with several autoimmune, inflammatory, and neoplastic diseases, including celiac disease, type 1 diabetes, and inflammatory bowel disease.

1.2. The Zonulin Signaling Cascade

Upon release into the intestinal lumen, zonulin initiates a complex signaling cascade:

-

Receptor Binding: Zonulin binds to a specific receptor complex on the apical surface of intestinal epithelial cells. This complex involves the Protease-Activated Receptor 2 (PAR2) and the Epidermal Growth Factor Receptor (EGFR).

-

Intracellular Signaling: This binding event activates Phospholipase C (PLC).

-

Second Messenger Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

PKC Activation: DAG, along with calcium released from intracellular stores via IP3, activates Protein Kinase C alpha (PKCα).

-

Cytoskeletal Reorganization: Activated PKCα phosphorylates target proteins, leading to the polymerization of G-actin into F-actin and the reorganization of the actin cytoskeleton.

-

Tight Junction Disassembly: This cytoskeletal rearrangement exerts mechanical force on the TJ complex, leading to the displacement of key proteins like Zonula Occludens-1 (ZO-1) and occludin from the junction. This results in the opening of the paracellular pathway and an increase in intestinal permeability.

References

- 1. Physiological, Pathological, and Therapeutic Implications of Zonulin-Mediated Intestinal Barrier Modulation: Living Life on the Edge of the Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zonulin - Wikipedia [en.wikipedia.org]

The Discovery and Development of Larazotide Acetate: A Technical Guide to a First-in-Class Tight Junction Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate, a synthetic octapeptide, has been a pioneering agent in the exploration of therapies targeting intestinal barrier dysfunction. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of larazotide acetate, with a primary focus on its investigation for celiac disease. We will delve into the preclinical and clinical data, detail the experimental protocols utilized in key studies, and visualize the complex signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development interested in intestinal permeability and related therapeutic interventions.

Introduction: The Leaky Gut Hypothesis and the Dawn of a New Therapeutic Target

The concept of increased intestinal permeability, colloquially known as "leaky gut," has gained significant traction in the scientific community as a potential pathogenic factor in a variety of autoimmune and inflammatory diseases. This condition arises from the dysfunction of intercellular tight junctions in the intestinal epithelium, leading to the paracellular translocation of luminal antigens and subsequent inflammatory responses. In celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, this breakdown of the intestinal barrier is a key initiating event.

The discovery of zonulin, a protein that reversibly modulates intestinal permeability, provided a tangible target for therapeutic intervention. This led to the development of larazotide acetate (formerly known as AT-1001), a first-in-class tight junction regulator.

Discovery and Origin of Larazotide Acetate

Larazotide acetate's origins can be traced back to the study of Vibrio cholerae, the bacterium responsible for cholera. Researchers identified a toxin produced by V. cholerae, termed zonula occludens toxin (Zot), which was found to increase intestinal permeability by disrupting tight junctions.[1] Further investigation revealed that a specific region near the carboxyl terminus of the Zot protein was responsible for this activity.[2] This led to the synthesis of a synthetic peptide based on this active region, which would eventually become larazotide acetate.[2] It is a single-chain peptide composed of eight amino acids.[1]

Mechanism of Action: A Gatekeeper for the Intestinal Barrier

Larazotide acetate functions as a competitive antagonist of zonulin, the human analogue of the bacterial Zot.[1] In celiac disease, the ingestion of gliadin, a component of gluten, triggers the release of zonulin in the small intestine. Zonulin then binds to its receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.

Larazotide acetate intervenes in this pathway by blocking the zonulin receptors, thereby preventing the downstream signaling that causes tight junction disassembly. This helps to maintain the integrity of the intestinal barrier, preventing gliadin peptides and other luminal antigens from crossing into the lamina propria and triggering the inflammatory cascade that is characteristic of celiac disease. More recent research has also suggested that larazotide acetate may inhibit myosin light chain kinase (MLCK), which would reduce tension on actin filaments and facilitate the closure of tight junctions.

The Zonulin Signaling Pathway

The signaling pathway initiated by gliadin and mediated by zonulin is a complex process that ultimately results in increased intestinal permeability. The key steps are as follows:

-

Gliadin Binding: Indigestible gliadin fragments bind to the chemokine receptor CXCR3 on the apical membrane of intestinal epithelial cells.

-

MYD88 Activation and Zonulin Release: This binding event leads to the activation of Myeloid Differentiation primary response 88 (MYD88), which in turn stimulates the release of zonulin into the intestinal lumen.

-

Zonulin Receptor Binding and Complex Formation: Zonulin binds to its receptors on the epithelial cell surface, which have been identified as Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).

-

Intracellular Signaling Cascade: The formation of the zonulin-EGFR-PAR2 complex initiates an intracellular signaling cascade.

-

Tight Junction Disassembly: This signaling cascade culminates in the phosphorylation and rearrangement of tight junction proteins, such as ZO-1 and occludin, leading to the opening of the paracellular pathway and increased intestinal permeability.

Larazotide acetate acts as a competitive antagonist at the zonulin receptor, preventing the initiation of this cascade.

Preclinical Development

In Vitro Studies

-

Caco-2 Cell Permeability Assays: The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model to assess intestinal permeability. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions that mimic the intestinal barrier. The integrity of this barrier is typically assessed by measuring the Transepithelial Electrical Resistance (TEER). In studies with larazotide acetate, the compound was shown to promote tight junction assembly and prevent the gliadin-induced decrease in TEER in Caco-2 cell monolayers.

-

Experimental Protocol: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation and monolayer formation. The integrity of the monolayer is confirmed by TEER measurements. To assess the effect of larazotide acetate, the cells are pre-treated with the compound before being exposed to gliadin or other agents that increase permeability. The permeability is then measured by assessing the passage of a marker molecule, such as Lucifer Yellow, from the apical to the basolateral compartment.

-

In Vivo Studies

-

Collagen-Induced Arthritis (CIA) in Mice: To investigate the potential of larazotide acetate in other inflammatory conditions, a collagen-induced arthritis model in mice was utilized. This model shares immunological and pathological features with human rheumatoid arthritis.

-

Experimental Protocol: Arthritis is induced in susceptible mouse strains, such as DBA/1, by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the initial immunization. The development and severity of arthritis are assessed by scoring the paws for redness and swelling. Larazotide acetate is administered to the mice, and its effect on the incidence and severity of arthritis is evaluated.

-

-

Diet-Induced Nonalcoholic Steatohepatitis (NASH) in Mice: The role of intestinal permeability in the pathogenesis of NASH has been an area of active research. A preclinical study in a diet-induced mouse model of NASH demonstrated that larazotide acetate reduced gut barrier permeability.

-

Experimental Protocol: NASH is induced in mice by feeding them a high-fat, high-sugar "Western" diet. This diet typically leads to the development of key features of human NASH, including steatosis, inflammation, and fibrosis. Larazotide acetate is administered to the mice, and its effects on intestinal permeability and the progression of NASH are evaluated.

-

Clinical Development

Larazotide acetate has undergone a series of clinical trials, primarily in patients with celiac disease.

Phase 1 and 2a Studies

Early-phase clinical trials established the safety and tolerability of larazotide acetate. A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study (NCT00362856) evaluated the safety and efficacy of multiple oral doses of larazotide acetate in celiac disease subjects undergoing a gluten challenge. The primary efficacy outcome was the change in the urinary lactulose/mannitol (LAMA) ratio, a measure of intestinal permeability. While the LAMA measurements were highly variable and did not show a statistically significant difference between the larazotide acetate and placebo groups, some lower doses of the drug appeared to limit the gluten-induced worsening of gastrointestinal symptoms.

Another exploratory study also found that while there were no significant differences in LAMA ratios, larazotide acetate at a 1 mg dose limited gluten-induced symptoms as measured by the Gastrointestinal Symptom Rating Scale (GSRS) (P = 0.002 vs. placebo). This study also showed a significant reduction in the rise of anti-tissue transglutaminase (tTG) IgA levels in the larazotide acetate groups compared to placebo.

Phase 2b Study (NCT01396213)

A large, multicenter, randomized, double-blind, placebo-controlled Phase 2b study was a pivotal trial in the development of larazotide acetate. This study enrolled 342 adults with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months. Participants were randomized to receive larazotide acetate at doses of 0.5 mg, 1 mg, or 2 mg, or placebo, three times daily for 12 weeks.

The primary endpoint of the study was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score. The 0.5 mg dose of larazotide acetate met the primary endpoint, showing a statistically significant reduction in symptoms compared to placebo.

Table 1: Efficacy Endpoints in the Phase 2b Study (NCT01396213) - Modified Intent-to-Treat Population

| Endpoint | Placebo (n=84) | 0.5 mg TID (n=86) | 1.0 mg TID (n=85) | 2.0 mg TID (n=87) |

| Average on-treatment CeD-GSRS score, mean [SD] | 2.88 [0.72] | 2.59 [0.7] | 2.84 [0.8] | 2.92 [0.8] |

| P value vs placebo (ANCOVA, MMRM) | - | P = .022, P = .005 | NS, NS | NS, NS |

| CeD-GSRS score change from baseline to end of treatment, mean [SD] | -0.50 [1.0] | -0.54 [0.9] | -0.40 [1.0] | -0.37 [1.0] |

| Decrease in CeD-PRO Symptomatic Days | - | 26% decrease (P = .017) | - | - |

| Increase in Improved Symptom Days | - | 31% increase (P = .034) | - | - |

| ≥50% reduction in weekly average Abdominal Pain Score for ≥6 of 12 weeks | - | Achieved by a significantly greater proportion of patients (P = .022) | - | - |

| Decrease in Non-GI symptoms (headache and tiredness) | - | Statistically significant reduction (P = .010) | - | - |

| Data from Leffler et al., Gastroenterology 2015. |

Phase 3 Study (NCT03569007) and Discontinuation

Following the promising results of the Phase 2b trial, a Phase 3 study, the CedLara trial, was initiated to further evaluate the efficacy and safety of larazotide acetate in patients with celiac disease who had persistent symptoms despite a gluten-free diet. However, in June 2022, it was announced that the Phase 3 trial was being discontinued. An interim analysis by an independent statistician concluded that the number of patients needed to demonstrate a statistically significant clinical outcome between the larazotide acetate and placebo groups was too large to support the continuation of the trial.

Pharmacokinetics and Safety Profile

Pharmacokinetics

Preclinical studies in a porcine model using a delayed-release formulation of larazotide acetate showed that the peptide is delivered to the distal duodenum and proximal jejunum. Peak concentrations of 0.32–1.76 μM were observed approximately 1 hour after oral administration, with detectable concentrations remaining for 2-4 hours. In human studies, plasma concentrations of larazotide acetate and its metabolites were generally below the limit of quantification (0.5 ng/mL), indicating minimal systemic absorption.

Table 2: Pharmacokinetic Parameters of Larazotide Acetate in a Porcine Model

| Parameter | Value |

| Site of Action | Distal duodenum and proximal jejunum |

| Time to Peak Concentration | ~1 hour |

| Peak Concentration Range | 0.32–1.76 μM |

| Duration of Action | 2–4 hours |

| Data from Slifer et al., Am J Physiol Gastrointest Liver Physiol 2021. |

Safety and Tolerability

Across multiple clinical trials, larazotide acetate has demonstrated a safety profile comparable to placebo. The most frequently reported treatment-emergent adverse events were gastrointestinal in nature and occurred with similar frequency in all treatment groups. No drug-related serious adverse events were reported.

Table 3: Safety Profile of Larazotide Acetate in Clinical Trials

| Adverse Event Profile | Observation |

| Overall Adverse Events | Odds ratio of 0.60 (95% CI = 0.28 to 1.28) for larazotide acetate vs. placebo (not statistically significant). |

| Most Common Adverse Events | Gastrointestinal symptoms (e.g., abdominal pain, nausea), headache. |

| Serious Adverse Events | No drug-related serious adverse events reported. |

Conclusion and Future Directions

Larazotide acetate represents a significant step forward in the development of non-dietary therapies for celiac disease and has provided invaluable insights into the role of intestinal permeability in autoimmune and inflammatory disorders. While the discontinuation of the Phase 3 trial for celiac disease was a setback, the extensive body of preclinical and clinical data generated for this first-in-class tight junction regulator will continue to inform future research in this area.

The journey of larazotide acetate has highlighted the complexities of targeting the intestinal barrier and the challenges of translating promising early-phase clinical results into late-stage success. Future research may focus on identifying patient populations that are most likely to respond to this therapeutic approach, exploring combination therapies, and developing more sensitive and reliable biomarkers of intestinal permeability. The story of larazotide acetate underscores the importance of continued investigation into the "leaky gut" hypothesis and the development of novel therapies that can restore intestinal barrier function and improve the lives of patients with a wide range of debilitating diseases.

References

An In-depth Technical Guide on AT-1002's Effect on Intestinal Barrier Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intestinal epithelium serves as a critical, selective barrier, regulating the passage of nutrients while preventing the translocation of harmful luminal antigens. This barrier is primarily maintained by the tight junction (TJ) protein complex, which controls paracellular permeability. Dysfunction of this barrier is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. AT-1002, a synthetic hexapeptide derived from Vibrio cholerae's Zonula occludens toxin (Zot), is a potent modulator of this pathway. Unlike zonulin antagonists that aim to tighten the barrier, AT-1002 acts as a zonulin agonist, reversibly opening tight junctions. This property makes it a significant tool for research and a potential absorption enhancer for orally administered therapeutics with low bioavailability. This document provides a comprehensive technical overview of AT-1002, detailing its mechanism of action, quantitative effects on barrier function, and the experimental protocols used for its evaluation.

Introduction to AT-1002

AT-1002 is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that represents the biologically active domain of the Zonula occludens toxin (Zot).[1][2] Zot, an enterotoxin produced by Vibrio cholerae, reversibly opens intestinal tight junctions.[3][4] AT-1002 mimics the effect of the endogenous protein zonulin, a key physiological regulator of intestinal permeability.[5] By acting as a zonulin agonist, AT-1002 triggers a signaling cascade that leads to the temporary and reversible disassembly of TJ complexes, thereby increasing paracellular transport. This mechanism has been leveraged to enhance the intestinal absorption of various molecules, from small hydrophilic markers to larger therapeutic agents like peptides and low molecular weight heparin.

Mechanism of Action: Signaling Pathway

AT-1002 initiates the opening of tight junctions by binding to a specific receptor on the apical surface of intestinal epithelial cells. Evidence suggests this receptor is the Protease-Activated Receptor 2 (PAR2). This interaction triggers a complex intracellular signaling cascade.

The key steps in the proposed signaling pathway are:

-

Receptor Binding: AT-1002 binds to its receptor, likely PAR2, on the luminal side of the intestinal epithelium.

-

Kinase Activation: This binding event activates intracellular protein kinases, specifically Src and Mitogen-Activated Protein (MAP) kinases.

-

ZO-1 Phosphorylation: The activated kinases lead to the tyrosine phosphorylation of Zonula Occludens-1 (ZO-1), a critical scaffolding protein within the tight junction complex.

-

TJ Protein Redistribution: Phosphorylation of ZO-1 causes its redistribution away from the cell junctions into the cytoplasm.

-

Cytoskeletal Rearrangement: Concurrently, there is a rearrangement of the perijunctional actin filaments, which are structurally linked to the TJ complex.

-

TJ Disassembly & Increased Permeability: The displacement of key TJ proteins and the reorganization of the actin cytoskeleton result in the disassembly of the tight junction seal, leading to a reversible increase in paracellular permeability.

Quantitative Data on AT-1002's Effects

The effects of AT-1002 have been quantified in both in vitro and in vivo models, demonstrating its efficacy as a paracellular permeation enhancer.

In Vitro Studies

In vitro experiments predominantly use the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer mimicking the intestinal barrier.

| Model System | Test Substance | AT-1002 Concentration | Measured Outcome | Result | Citation(s) |

| Caco-2 Cells | - | Not specified | Transepithelial Electrical Resistance (TEER) | Reversible reduction | |

| Caco-2 Cells | Lucifer Yellow | Not specified | Permeability | Substantial increase | |

| Caco-2 Cells | Ardeparin (LMWH) | 0.025% | Apparent Permeability (Papp) | ~2-fold increase | |

| Caco-2 Cells | Cyclosporin A (CsA) | 5 mM | Apparent Permeability (Papp) | No statistically significant increase | |

| Caco-2 Cells | Lucifer Yellow | 5 mg/mL | Permeability | ~40-fold increase |

In Vivo Studies

In vivo studies, primarily in rats, confirm the permeation-enhancing effects observed in vitro, demonstrating increased systemic absorption of co-administered drugs.

| Model System | Test Substance | AT-1002 Dose | Measured Outcome | Result | Citation(s) |

| Sprague-Dawley Rats | Salmon Calcitonin | 1 mg | Area Under the Curve (AUC) | 5.2-fold increase | |

| Sprague-Dawley Rats | Ardeparin (LMWH) | 100 µg/kg | Relative Oral Bioavailability (Frelative/s.c) | Increased to ~20.5% | |

| Sprague-Dawley Rats | Cyclosporin A (CsA) | 10 and 40 mg/kg | Plasma Concentration | 1.55 to 2.50-fold increase | |

| Sprague-Dawley Rats | Cyclosporin A (CsA) | 10 and 40 mg/kg | AUC (0-120 min) | 1.64 to 2.14-fold increase | |

| Sprague-Dawley Rats | Mannitol | 2.5 mg/kg | AUC (0-360 min) | 3.63-fold increase (C-terminal amidated AT-1002) | |

| Sprague-Dawley Rats | Mannitol | 2.5 mg/kg | Max Plasma Concentration (Cmax) | 2.68-fold increase (C-terminal amidated AT-1002) |

Detailed Experimental Protocols

Standardized protocols are essential for accurately assessing intestinal barrier function. The following sections detail common methodologies used to evaluate the effects of agents like AT-1002.

In Vitro Caco-2 Cell Monolayer Permeability Assay

This assay is a widely used model for predicting human intestinal drug absorption and studying barrier function.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto porous polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm². They are cultured for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The long culture period allows the cells to differentiate into a polarized monolayer with well-developed tight junctions.

-

Barrier Integrity Confirmation: Before the experiment, the integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. High TEER values (typically >250 Ω·cm²) indicate a confluent and intact barrier.

-

Transport Experiment:

-

The cell monolayers are washed with a pre-warmed transport buffer, such as Hank's Balanced Salt Solution (HBSS), pH 7.4.

-

The experimental solution, containing AT-1002 at the desired concentration and a paracellular marker (e.g., Lucifer Yellow or FITC-dextran), is added to the apical (upper) chamber.

-

The receiver (basolateral/lower) chamber is filled with fresh transport buffer.

-

The plates are incubated at 37°C with gentle shaking.

-

At predetermined time points, aliquots are taken from the basolateral chamber and replaced with fresh buffer.

-

-

Quantification and Analysis: The concentration of the marker compound in the basolateral samples is quantified using a fluorescence plate reader. The apparent permeability coefficient (Papp), in cm/s, is calculated to quantify the rate of transport across the monolayer. TEER can be measured again after the experiment to assess the reversibility of the effect.

Ex Vivo Ussing Chamber Permeability Studies

The Ussing chamber provides a system to measure transport across freshly excised native intestinal tissue, preserving the complex multicellular structure and physiological conditions.

Methodology:

-

Tissue Preparation: Animals (typically rats or mice) are euthanized according to approved protocols. A segment of the intestine (e.g., jejunum, ileum) is quickly excised and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate solution. The intestinal segment is opened longitudinally, and the muscle layers are carefully stripped away to isolate the mucosal-submucosal preparation.

-

Mounting: The isolated tissue is mounted between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides. The exposed surface area is typically between 0.5 and 1.0 cm².

-

Equilibration: Both chambers are filled with an equal volume of Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O₂/5% CO₂. The tissue is allowed to equilibrate for 30-60 minutes.

-

Electrophysiological Measurements: The system measures the transepithelial potential difference (PD) and short-circuit current (Isc). From these values, the transepithelial electrical resistance (TEER) is calculated using Ohm's law (R = V/I). These baseline measurements confirm tissue viability.

-

Permeability Measurement: AT-1002 is added to the mucosal chamber. A flux marker (e.g., FITC-dextran) is also added to the mucosal side. Samples are collected from the serosal chamber at regular intervals to measure the appearance of the marker, allowing for the calculation of permeability.

In Vivo Intestinal Permeability Assay

This assay directly measures the translocation of a marker from the gut lumen into systemic circulation in a living animal, providing the most physiologically relevant data.

Methodology:

-

Animal Preparation: Mice or rats are fasted overnight (e.g., 12-16 hours) but allowed access to water to clear the gastrointestinal tract.

-

Dosing: A solution containing a non-absorbable marker, typically 4 kDa FITC-dextran, and the test compound (AT-1002) is administered via oral gavage. A control group receives only the FITC-dextran solution.

-

Blood Collection: After a specific period (commonly 4 hours, which allows the marker to transit through the small intestine), the animals are anesthetized. Blood is collected via cardiac puncture.

-

Serum Analysis: The blood is allowed to clot, and serum is separated by centrifugation. The fluorescence of the serum is measured using a spectrofluorometer and compared to a standard curve of known FITC-dextran concentrations.

-

Data Interpretation: An increase in the serum concentration of FITC-dextran in the AT-1002-treated group compared to the control group indicates an increase in intestinal permeability.

Conclusion and Future Directions

AT-1002 is a well-characterized tight junction modulator that acts as a zonulin agonist to reversibly increase paracellular permeability. Its mechanism, involving a kinase-dependent phosphorylation and redistribution of ZO-1, is a key pathway in the physiological regulation of the intestinal barrier. The quantitative data from a range of experimental models consistently demonstrate its potent activity. While its permeability-enhancing properties have precluded its use for treating barrier dysfunction diseases like celiac disease (a role for which the antagonist Larazotide Acetate/AT-1001 was investigated), they establish AT-1002 as a valuable research tool and a promising candidate as a drug delivery enhancer. Future research will likely focus on optimizing its formulation to improve stability and leveraging its transient effect to enable the oral delivery of a new generation of biologic drugs.

References

- 1. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [archive.hshsl.umaryland.edu]

An In-depth Technical Guide to the Molecular Structure and Function of AT-1002 (Larazotide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Larazotide acetate (formerly known as AT-1002) is a first-in-class, synthetic octapeptide developed as a tight junction regulator.[1] It acts locally in the gastrointestinal tract to reverse intestinal permeability by modulating the function of tight junctions.[2][3] This guide provides a comprehensive overview of the molecular structure of Larazotide, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical and clinical studies.

Molecular Structure and Physicochemical Properties

Larazotide is a synthetic octapeptide with the amino acid sequence Gly-Gly-Val-Leu-Val-Gln-Pro-Gly.[4] It is structurally derived from the zonula occludens toxin (Zot) secreted by Vibrio cholerae and shares a sequence homology with human zonulin, an endogenous protein that regulates intestinal permeability.[5]

| Property | Value | Reference |

| IUPAC Name | glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine | |

| Amino Acid Sequence | GGVLVQPG | |

| Chemical Formula | C32H55N9O10 | |

| Molar Mass | 725.845 g/mol | |

| CAS Number | 881851-50-9 (acetate salt) |

Mechanism of Action: The Zonulin Pathway

Larazotide's primary mechanism of action is the competitive inhibition of zonulin binding to its receptors on intestinal epithelial cells. Zonulin, when released in response to stimuli like gliadin, binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR), initiating a signaling cascade that leads to the disassembly of tight junctions and increased paracellular permeability. Larazotide prevents this by blocking zonulin's interaction with its receptors, thereby preserving the integrity of the intestinal barrier.

Quantitative Data Summary

The following tables summarize the quantitative effects of Larazotide from various in vitro and in vivo studies.

Table 4.1: In Vitro Efficacy in Caco-2 Cells

| Parameter | Condition | Larazotide Concentration | Result | Reference |

| TEER | Anoxia/Reoxygenation Injury | 10 µM | Significant increase in TEER compared to untreated injured cells | |

| Lucifer Yellow Permeability | PT-gliadin activated PBMC supernatant | 12.5 µM | Inhibited permeability by 60-80% | |

| Gliadin Peptide Transport | PT-gliadin activated PBMC supernatant | 12.5 µM | Significantly inhibited transport of 9-mer and 13-mer gliadin peptides by 80% |

Table 4.2: In Vivo Efficacy in Animal Models

| Animal Model | Condition | Larazotide Acetate Dose | Parameter | Result | Reference |

| HLA-HCD4/DQ8 Mice | Gliadin Sensitization | Oral administration | Macrophage Accumulation | Inhibited gliadin-induced macrophage accumulation in the intestine | |

| Porcine Model | Oral Dosing (1 mg) | N/A | Peak Concentration (Duodenum) | 0.32–1.76 µM at 1 hour | |

| Porcine Model | Oral Dosing (1 mg) | N/A | Concentration at 2-4 hours (Duodenum) | 0.02–0.47 µM |

Table 4.3: Clinical Trial Results in Celiac Disease Patients

| Study Phase | Larazotide Acetate Dose | Primary Endpoint | Result | Reference |

| Phase IIb | 0.5 mg TID | Change in CeD-GSRS score | Statistically significant improvement (p=0.022) | |

| Phase IIb | 0.5 mg TID | Symptomatic Days (CeD PRO) | 26% decrease (p=0.017) | |

| Phase IIb | 0.5 mg TID | Improved Symptom Days (CeD PRO) | 31% increase (p=0.034) | |

| Phase IIb | 0.5 mg TID | Abdominal Pain Score (≥50% reduction) | Achieved in a significantly greater proportion of patients (p=0.022) |

Experimental Protocols

Synthesis and Purification of Larazotide

Larazotide is typically synthesized using solid-phase peptide synthesis (SPPS) followed by purification.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid (Glycine) with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Fmoc Deprotection: Remove the Fmoc group using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Proline) using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, Val, Leu, Val, Gly, Gly).

-

Cleavage: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This protocol describes the use of Caco-2 cells to assess the effect of Larazotide on intestinal barrier function.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Permeability-inducing agent (e.g., pepsin-trypsin digested gliadin, TNF-α, IFN-γ)

-

Larazotide acetate

-

Permeability marker (e.g., Lucifer Yellow)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader

Protocol:

-

Cell Culture: Seed Caco-2 cells onto the apical chamber of Transwell inserts at a suitable density. Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Induce Permeability: To the basolateral chamber, add the permeability-inducing agent (e.g., supernatant from gliadin-activated peripheral blood mononuclear cells or a cocktail of cytokines).

-

Larazotide Treatment: Add Larazotide acetate to the apical chamber at the desired concentration.

-

Permeability Measurement: a. After a suitable incubation period, replace the medium in the apical chamber with a solution of Lucifer Yellow in HBSS. b. Incubate for a defined period (e.g., 1-3 hours). c. Collect samples from the basolateral chamber. d. Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the effect of Larazotide on barrier function.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to assess the integrity of the tight junctions in cell monolayers.

Protocol:

-

Use an epithelial voltohmmeter with "chopstick" electrodes.

-

Equilibrate the Transwell plate to room temperature.

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading.

-

Measure the resistance of a blank Transwell insert without cells.

-

Calculate the TEER using the following formula: TEER (Ω·cm²) = (Resistance of cell monolayer - Resistance of blank) × Surface area of the insert

Immunofluorescence Staining of Tight Junction Proteins

This protocol allows for the visualization of the localization of tight junction proteins like ZO-1 and occludin.

Protocol:

-

Grow Caco-2 cells on glass coverslips or permeable supports and treat as described in the permeability assay.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against the tight junction protein of interest (e.g., anti-ZO-1).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

(Optional) Counterstain the nuclei with DAPI and/or stain the actin cytoskeleton with fluorescently labeled phalloidin.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

Conclusion

Larazotide acetate represents a targeted therapeutic approach for conditions characterized by increased intestinal permeability. Its well-defined molecular structure and its mechanism of action as a zonulin antagonist are supported by a growing body of preclinical and clinical data. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Larazotide and other tight junction modulators.

References

- 1. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. beyondceliac.org [beyondceliac.org]

- 5. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AT-1002 in Caco-2 Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002, a synthetic hexapeptide derived from Vibrio cholerae's Zonula occludens toxin (Zot), is a potent and reversible modulator of tight junctions in epithelial cells.[1] By transiently increasing paracellular permeability, AT-1002 serves as a valuable tool in drug discovery and development to enhance the intestinal absorption of poorly permeable therapeutic agents. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting human intestinal drug absorption.[2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelial barrier.[3] These application notes provide a detailed protocol for utilizing AT-1002 in Caco-2 cell permeability assays to assess its potential as a permeation enhancer.

Mechanism of Action

AT-1002 functions as an agonist of the zonulin pathway, a physiological system that regulates intestinal permeability.[4] The peptide binds to a specific receptor on the apical surface of intestinal epithelial cells, believed to be protease-activated receptor 2 (PAR2).[1] This interaction triggers a signaling cascade involving the activation of phospholipase C (PLC) and subsequent protein kinase Cα (PKCα) activation. This leads to the phosphorylation and displacement of tight junction proteins, such as Zonula Occludens-1 (ZO-1), from the junctional complex and a reorganization of the actin cytoskeleton. The transient disassembly of tight junctions results in a measurable decrease in transepithelial electrical resistance (TEER) and an increase in the paracellular flux of molecules.

Data Presentation

The following tables summarize the expected quantitative effects of AT-1002 on Caco-2 cell monolayers.

Table 1: Effect of AT-1002 on Transepithelial Electrical Resistance (TEER)

| AT-1002 Concentration | Incubation Time | % Decrease in TEER (from baseline) | Reversibility (Time to recovery) |

| 1 mg/mL | 3 hours | Dose-dependent decrease | Not specified |

| 2.5 mg/mL | 3 hours | Dose-dependent decrease | Not specified |

| 5 mg/mL | 3 hours | ~75% | 6-23 hours post-removal |

Note: Baseline TEER values for mature Caco-2 monolayers should be ≥300 Ω·cm².

Table 2: Effect of AT-1002 on the Apparent Permeability (Papp) of Paracellular Markers

| Marker Compound | AT-1002 Concentration | Papp (cm/s) without AT-1002 (approx.) | Papp (cm/s) with AT-1002 (approx.) | Fold Increase |

| Lucifer Yellow | 5 mg/mL | 1 x 10⁻⁷ | 4 x 10⁻⁶ | ~40 |

| Mannitol | Not specified | 1.9 x 10⁻⁶ - 3.23 x 10⁻⁶ | Data not available | Data not available |

Note: Papp values can vary between laboratories. It is recommended to establish baseline Papp values for marker compounds in your specific Caco-2 cell culture system.

Table 3: Cytotoxicity Profile of AT-1002 on Caco-2 Cells

| AT-1002 Concentration | Exposure Time | Viability Assay | % Cell Viability |

| Up to 5 mg/mL | 3 hours | Cellular ATP content | ~100% |

| 2.5 mg/mL | 24 hours | Cellular ATP content | Reduced |

| 5 mg/mL | 24 hours | Cellular ATP content | Reduced |

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A detailed protocol for the culture and maintenance of Caco-2 cells is essential for reproducible permeability assays.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

-

Trypsin-EDTA (0.25%)

-

Phosphate-buffered saline (PBS)

-

Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

-

Cell culture flasks and plates

Protocol:

-

Maintain Caco-2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days when they reach 80-90% confluency.

-

To prepare monolayers, seed Caco-2 cells onto Transwell® inserts at a density of 2.6 x 10⁵ cells/cm².

-

Change the culture medium in both the apical and basolateral chambers every 2-3 days.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions.

-

Monitor the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers are ready for permeability experiments when TEER values are stable and exceed 300 Ω·cm².

AT-1002 Permeability Assay

This protocol outlines the steps to assess the effect of AT-1002 on the permeability of a test compound and a paracellular marker.

Materials:

-

Mature Caco-2 cell monolayers on Transwell® inserts

-

AT-1002 peptide

-

Test compound

-

Paracellular marker (e.g., Lucifer Yellow or [¹⁴C]-Mannitol)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

-

Analytical instrumentation for quantifying the test compound and marker (e.g., fluorescence plate reader, liquid scintillation counter, LC-MS/MS)

Protocol:

-

Preparation:

-

Prepare stock solutions of AT-1002, the test compound, and the paracellular marker in an appropriate solvent.

-

Prepare working solutions by diluting the stock solutions in pre-warmed (37°C) transport buffer (e.g., HBSS).

-

-

Monolayer Equilibration:

-

Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add fresh transport buffer to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) chambers and equilibrate the monolayers for 30 minutes at 37°C.

-

-

TEER Measurement (Baseline):

-

Measure the initial TEER of each monolayer to confirm its integrity.

-

-

Permeability Experiment (Apical to Basolateral):

-

Remove the transport buffer from the apical chamber.

-

Add the dosing solution containing the test compound, paracellular marker, and the desired concentration of AT-1002 to the apical chamber.

-

For control wells, add a dosing solution without AT-1002.

-

Add fresh transport buffer to the basolateral chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

-

After each sampling, replace the volume with fresh, pre-warmed transport buffer.

-

At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

-

-

TEER Measurement (Post-treatment):

-

Measure the final TEER of each monolayer to assess the effect of AT-1002 on tight junction integrity.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound and paracellular marker in the collected samples using the appropriate analytical method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s or µg/s).

-

A is the surface area of the permeable support (cm²).

-

C₀ is the initial concentration of the compound in the apical chamber (µmol/mL or µg/mL).

-

-

Reversibility of AT-1002 Effect

To confirm the transient nature of AT-1002's effect, a reversibility study should be performed.

Protocol:

-

Treat the Caco-2 monolayers with AT-1002 as described in the permeability assay protocol for a defined period (e.g., 60 minutes).

-

Measure the TEER to confirm a decrease.

-

After the exposure period, remove the AT-1002 containing solution and wash the monolayers three times with pre-warmed transport buffer.

-

Add fresh culture medium to both chambers.

-

Monitor the TEER at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) until the values return to baseline.

Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the observed increase in permeability is not due to cellular toxicity. The MTT assay is a common method to assess cell viability.

Materials:

-

Caco-2 cells seeded in a 96-well plate

-

AT-1002

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Protocol:

-

Seed Caco-2 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of AT-1002 for the same duration as the permeability assay (e.g., 3 hours). Include untreated cells as a control.

-

After the treatment period, remove the AT-1002 containing medium.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Larazotide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate (also known as AT-1001) is a first-in-class synthetic octapeptide drug candidate designed to regulate tight junctions in the intestinal epithelium.[1][2][3][4][5] It acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing intestinal permeability. Increased intestinal permeability is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including celiac disease. By restoring the integrity of the intestinal barrier, larazotide acetate presents a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of larazotide acetate in animal models and methods for assessing its efficacy.

Mechanism of Action

Larazotide acetate is thought to competitively inhibit the binding of zonulin, a protein that modulates intestinal permeability, to its receptors on the surface of intestinal epithelial cells. In conditions like celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which then initiates a signaling cascade leading to the disassembly of tight junctions. This signaling pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Protease-Activated Receptor 2 (PAR2). The downstream effects include actin polymerization and displacement of tight junction proteins, resulting in increased paracellular permeability. Larazotide acetate is proposed to block this cascade by preventing zonulin from binding to its receptor, thus maintaining the integrity of the intestinal barrier.

Data Presentation

Table 1: Pharmacokinetic Parameters of Larazotide Acetate in Porcine Model

| Parameter | Distal Duodenum | Proximal Jejunum | Reference |

| Total Dose Administered | 1 mg (approx. 0.05 mg/kg) | 1 mg (approx. 0.05 mg/kg) | |

| Time to Peak Concentration (Tmax) | 1 hour | 1 hour | |

| Peak Concentration (Cmax) | 0.32–1.76 μM | 0.32–1.76 μM | |

| Concentration at 2-4 hours | 0.02–0.47 μM | 0.00–0.43 μM |

Table 2: Larazotide Acetate Dosage in Mouse Models of Intestinal Inflammation

| Mouse Model | Administration Route | Dosage | Efficacy Endpoints | Reference |

| IL-10 Gene-Deficient | Oral Gavage | Low Dose: 0.083 mg in 30 µl water; High Dose: 0.83 mg in 30 µl water | Reduced small intestinal permeability, attenuated colonic inflammation | |

| IL-10 Gene-Deficient | Drinking Water | Concentration not specified (administered alongside oral gavage) | Prevention of increased electrical resistance in the colon | |

| HLA-DQ8/HCD4 Transgenic (Celiac Disease Model) | Oral Gavage | Not specified | Blocked macrophage accumulation and intestinal permeability |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Larazotide Acetate in Mice

This protocol describes the preparation and administration of larazotide acetate to mice via oral gavage.

Materials:

-

Larazotide acetate powder

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

-

1 mL syringes

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of larazotide acetate based on the desired dose and the number of animals.

-

Dissolve the larazotide acetate powder in sterile distilled water or PBS to the desired final concentration.

-

Vortex the solution until the powder is completely dissolved. Prepare the solution fresh daily.

-

-

Animal Handling and Administration:

-

Gently restrain the mouse.

-

Measure the correct volume of the larazotide acetate solution into a 1 mL syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus.

-

Slowly dispense the solution.

-

Administer daily or as per the experimental design. Treatment can be initiated before or concurrently with the induction of intestinal inflammation.

-

Protocol 2: Assessment of Intestinal Permeability in Mice using FITC-Dextran

This protocol is a widely used method to assess in vivo intestinal barrier function.

Materials:

-

Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

-

Sterile 1x Phosphate-Buffered Saline (PBS) or sterile water

-

Oral gavage needles

-

1 mL syringes

-

Blood collection tubes (e.g., heparinized or serum separator tubes)

-

Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528-535 nm)

-

96-well black microplates

Procedure:

-

Animal Preparation:

-

Fast mice for 4-6 hours before the assay, with free access to water. This helps to standardize gastric emptying.

-

-

Preparation and Administration of FITC-Dextran:

-